![molecular formula C16H15N3O2 B2732240 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034272-53-0](/img/structure/B2732240.png)
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
Scientific Research Applications
Acetamidofurans and Pyrrole Derivatives in Pyrolysis and Synthesis
Pyrolysis of Biomolecules
Research on acetamidofurans, which are structurally related to the compound , shows their formation during the pyrolysis of N-acetylglucosamine, a derivative of chitin. These compounds serve as indicators for the presence of chitin in biological or geochemical samples, highlighting their significance in analytical chemistry and biochemistry (Franich, Goodin, & Wilkins, 1984).
Synthesis of Heterocyclic Compounds
The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides involves a one-pot, three-component process that is efficient and environmentally friendly. This process illustrates the compound's potential application in the synthesis of complex heterocyclic compounds, which are crucial in drug development and material science (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Biological Activities of Structurally Similar Compounds
Agricultural Bioactivity
Polysubstituted pyridine derivatives, including those with furan and pyrrole substituents, have been explored for their fungicidal and herbicidal activities. Such compounds can lead to the development of new agrochemicals that help in crop protection and yield improvement (Zheng & Su, 2005).
Volatile Compounds in Food Chemistry
Thermal Degradation and Maillard Reaction
Studies on the thermal degradation of N-acetylglucosamine and the Maillard reaction in food systems reveal the formation of heterocyclic compounds including pyrroles and furans. These compounds contribute to the flavor and aroma of cooked foods, indicating the relevance of similar chemical structures in understanding food chemistry and developing flavoring agents (Chen, Wang, & Ho, 1998).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAWACRICBMGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide |
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